Tepotinib Hydrochloride

Kinase Selectivity Profiling Off-Target Activity MET Inhibition

Tepotinib Hydrochloride (Tepmetko) is a potent, highly selective (>200-fold) MET kinase inhibitor. Its unique differentiation as a reversible, ATP-competitive inhibitor with robust brain penetration (Kp,uu 0.25) and intracranial efficacy (57.1% IC ORR) makes it the optimal choice for preclinical in vivo orthotopic models of brain metastases and MET-driven CNS tumors. This compound is not interchangeable with other MET inhibitors due to its distinct selectivity profile, reversible lysosomal retention kinetics ensuring durable target engagement, and a favorable safety profile evidenced by lower discontinuation rates (14-15%) in clinical studies. For research use only.

Molecular Formula C29H31ClN6O3
Molecular Weight 547.0 g/mol
CAS No. 1234780-14-3
Cat. No. B8766139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTepotinib Hydrochloride
CAS1234780-14-3
Molecular FormulaC29H31ClN6O3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl
InChIInChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2
InChIKeyKZVOMLRKFJUTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tepotinib Hydrochloride (CAS 1234780-14-3): Technical Specifications and Procurement Baseline for MET-Targeted Research


Tepotinib Hydrochloride (Tepmetko; EMD-1214063) is a potent, orally bioavailable, and highly selective type Ib MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase inhibitor [1]. It functions as a reversible, ATP-competitive inhibitor, blocking both ligand-dependent (HGF-mediated) and ligand-independent MET activation and downstream signaling [2]. The compound is approved globally, including by the US FDA, for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping alterations, with a key differentiation point being its robust central nervous system (CNS) penetration and demonstrated intracranial activity [3].

Why Generic Substitution of Tepotinib Hydrochloride is Not Scientifically Validated


In-class MET inhibitors, including capmatinib, savolitinib, crizotinib, and gumarontinib, exhibit substantial divergence in key physicochemical, pharmacological, and clinical properties [1]. Generic substitution is not scientifically supported due to critical differences: (1) varying kinase selectivity profiles that can influence off-target toxicity and efficacy [2]; (2) distinct subcellular distribution and lysosomal retention kinetics, leading to differential sustained target engagement under physiological washout conditions [3]; and (3) divergent clinical safety and efficacy outcomes, as demonstrated by formal matching-adjusted indirect comparisons (MAICs) revealing statistically significant differences in progression-free survival, overall survival, and treatment-related adverse event discontinuation rates [4]. These factors preclude direct interchangeability and necessitate compound-specific procurement for research and clinical applications.

Quantitative Differentiation Evidence for Tepotinib Hydrochloride vs. Comparator MET Inhibitors


Superior MET Kinase Selectivity: >200-Fold Selectivity Profile vs. Capmatinib and Crizotinib

Tepotinib demonstrates a highly selective inhibition profile for the MET kinase compared to a broad panel of 242 human kinases. In comparative kinase profiling, tepotinib exhibited an IC50 of 3-4 nM for MET and >200-fold selectivity against IRAK4, TrkA, Axl, IRAK1, and Mer [1]. While capmatinib and crizotinib are also MET inhibitors, they possess different selectivity profiles with varying degrees of off-target kinase inhibition [2]. Crizotinib, in particular, is a multi-kinase inhibitor with significant activity against ALK and ROS1, which contributes to a distinct adverse event profile [3]. This high degree of selectivity for tepotinib is a critical attribute that distinguishes it from less-selective multi-kinase inhibitors.

Kinase Selectivity Profiling Off-Target Activity MET Inhibition

Sustained Cellular Target Engagement: Superior Post-Washout p-MET Inhibition vs. Capmatinib and Savolitinib

In a direct head-to-head comparative study, tepotinib demonstrated superior sustained inhibition of phosphorylated MET (p-MET) under washout conditions compared to capmatinib, crizotinib, and savolitinib in a human lung cancer cell line (EBC-1) [1]. Under steady-state conditions, the ranking of potency for cell viability was different; however, after a 3-hour drug washout followed by a 3-hour incubation, tepotinib displayed the most potent inhibition of p-MET among all tested MET inhibitors. This effect is attributed to reversible lysosomal retention, which serves as an intracellular drug reservoir, enabling prolonged target occupancy in an open physiological system [1].

Sustained Target Engagement Lysosomal Retention Washout Assay

High Oral Bioavailability: 72% Absolute Bioavailability Supporting Consistent Oral Dosing

Tepotinib demonstrates a high absolute oral bioavailability of 72% (range: 62-81%) following administration of the clinical 500 mg tablet formulation in healthy volunteers [1]. This parameter is critical for ensuring consistent and predictable systemic exposure with oral dosing, minimizing inter-patient variability. In contrast, while capmatinib is also orally bioavailable, its absolute bioavailability is reported to be lower and subject to food effects, requiring specific administration guidance (e.g., fasting) to manage exposure variability [2].

Pharmacokinetics Oral Bioavailability Mass Balance

Favorable Safety and Tolerability Profile: Lower Discontinuation Rates vs. Capmatinib

A matching-adjusted indirect comparison (MAIC) of safety outcomes from the VISION (tepotinib) and GEOMETRY mono-1 (capmatinib) trials demonstrated improved safety outcomes with tepotinib [1]. Specifically, the rates of treatment-related adverse events (TRAEs) leading to treatment discontinuation were numerically lower for tepotinib compared to capmatinib in both treatment-naïve (15% vs. 21%) and previously treated (14% vs. 20%) patient populations with METex14 skipping NSCLC [1]. This difference in tolerability is a critical factor for patient adherence and long-term disease management.

Clinical Safety Adverse Events Tolerability

Prolonged Progression-Free and Overall Survival in MAIC vs. Capmatinib

A comprehensive MAIC analysis compared outcomes for tepotinib from the VISION trial with capmatinib from the GEOMETRY mono-1 trial in patients with advanced NSCLC and METex14 skipping mutations [1]. The analysis predicted prolonged progression-free survival (PFS) and overall survival (OS) with tepotinib. In previously treated patients, the PFS hazard ratio (HR) for tepotinib vs. capmatinib was 0.54 (95% CI: 0.36–0.83), indicating a 46% reduction in the risk of disease progression or death. The OS HR was 0.66 (95% CI: 0.42–1.06) [1]. In the overall population, the PFS HR was 0.60 (95% CI: 0.43–0.86) and the OS HR was 0.72 (95% CI: 0.49–1.05) [1].

Clinical Efficacy MAIC Survival Outcomes

Demonstrated Intracranial Activity and CNS Penetration

Tepotinib has demonstrated robust intracranial activity in preclinical models and in patients with METex14 skipping NSCLC and brain metastases, a common and challenging site of disease progression [1]. Preclinical studies in Wistar rats showed that free tepotinib levels in brain tissue were 25% of those in plasma, indicating significant CNS penetration [2]. In the VISION trial, an ad-hoc analysis of patients with brain metastases showed an intracranial objective response rate (ORR) of 57.1% (8/14) with a median duration of intracranial response not reached [3]. This is a key differentiator, as not all MET inhibitors possess this level of CNS activity. For example, crizotinib has poor CNS penetration [4].

Brain Metastases CNS Penetration Intracranial Activity

High-Value Research and Procurement Scenarios for Tepotinib Hydrochloride


Preclinical CNS Oncology and Brain Metastasis Models

Given its demonstrated CNS penetration (brain-to-plasma ratio of 0.25) and robust intracranial activity (57.1% intracranial ORR), tepotinib hydrochloride is the preferred MET inhibitor for preclinical studies focusing on brain metastases or primary CNS tumors. Its validated blood-brain barrier penetration makes it uniquely suited for in vivo efficacy studies using orthotopic intracranial xenograft models of MET-driven cancers [1].

Long-Term Tolerability and Combination Therapy Studies

The favorable safety profile of tepotinib, as indicated by lower rates of treatment-related adverse events leading to discontinuation (14-15% vs. 20-21% for capmatinib) and a distinct selectivity profile (>200-fold for MET), positions it as an optimal backbone for long-term preclinical combination studies with other targeted agents or immunotherapies, where managing cumulative toxicity is paramount [2].

Sustained Pharmacodynamic Studies Requiring Prolonged Target Engagement

For research requiring durable MET inhibition under conditions mimicking in vivo drug clearance, tepotinib is the most suitable compound. Its unique property of reversible lysosomal retention, which results in the most potent post-washout inhibition of phosphorylated MET among its class, provides a scientific rationale for investigating prolonged pharmacodynamic effects and intermittent dosing schedules [3].

Analytical Method Development and Quality Control

The procurement of Tepotinib Hydrochloride analytical standard (CAS 1234780-14-3) with defined purity (>98% by HPLC) is essential for developing and validating bioanalytical methods (e.g., LC-MS/MS) to quantify drug levels in biological matrices. This is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring (TDM) in both preclinical and clinical research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tepotinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.